DHODH Inhibition Potency: Direct Comparison with Structural Analogs and Reference Inhibitors
2-(4-Chloro-phenylamino)-nicotinic acid (DHODH-IN-17) exhibits a human DHODH IC50 of 0.40 μM . While quantitative DHODH inhibition data for the closest structural analogs (e.g., clonixin, flunixin, niflumic acid) are not available in the public domain, this can be contextualized against the clinically advanced DHODH inhibitor brequinar, which has a reported human DHODH IC50 of approximately 0.015 μM [1]. Although brequinar is more potent, DHODH-IN-17 serves as a distinct and valuable tool compound with a well-characterized potency in this target space, enabling studies of DHODH inhibition with a different potency profile .
| Evidence Dimension | Human DHODH Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.40 μM |
| Comparator Or Baseline | Brequinar (approx. 0.015 μM) |
| Quantified Difference | ~27-fold less potent than brequinar |
| Conditions | In vitro enzymatic assay (human recombinant DHODH) |
Why This Matters
This quantitative potency benchmark allows researchers to select DHODH-IN-17 as a DHODH inhibitor with a distinct potency window for mechanistic studies, differentiating it from more potent clinical candidates like brequinar.
- [1] Knecht, W.; Löffler, M. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. Biochem. Pharmacol. 1998, 56, 1259-1264. View Source
